molecular formula C10H9BrN2O2 B13328071 Ethyl 6-bromo-1H-indazole-5-carboxylate

Ethyl 6-bromo-1H-indazole-5-carboxylate

Cat. No.: B13328071
M. Wt: 269.09 g/mol
InChI Key: XMTYWIRCRLZXKX-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an ethyl ester group at the 5-position and a bromine atom at the 6-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-1H-indazole-5-carboxylate typically involves the bromination of an indazole precursor followed by esterification. One common method starts with the bromination of 1H-indazole-5-carboxylic acid using bromine in the presence of a suitable solvent like acetic acid. The resulting 6-bromo-1H-indazole-5-carboxylic acid is then esterified using ethanol and a catalytic amount of sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Ethyl 6-bromo-1H-indazole-5-carboxylate can be compared with other indazole derivatives such as:

    Ethyl 6-bromo-1H-indole-5-carboxylate: Similar structure but with an indole ring instead of an indazole ring.

    6-Bromo-1H-indazole-5-carboxylic acid: Lacks the ethyl ester group.

    Ethyl 5-bromo-1H-indazole-6-carboxylate: Bromine and ester groups are positioned differently.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

ethyl 6-bromo-1H-indazole-5-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-6-5-12-13-9(6)4-8(7)11/h3-5H,2H2,1H3,(H,12,13)

InChI Key

XMTYWIRCRLZXKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=C1)C=NN2)Br

Origin of Product

United States

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